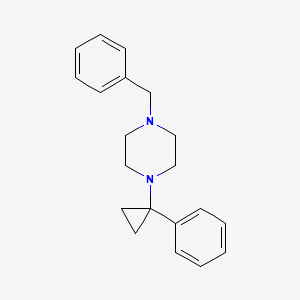

1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-benzyl-4-(1-phenylcyclopropyl)piperazine |

InChI |

InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2 |

InChI Key |

VREIXSOUYLTXNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 1 Benzyl 4 1 Phenylcyclopropyl Piperazine

Retrosynthetic Analysis of the 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Scaffold

A retrosynthetic analysis of this compound identifies the piperazine (B1678402) ring as the central scaffold. The primary disconnections are the carbon-nitrogen (C-N) bonds linking the benzyl (B1604629) and phenylcyclopropyl groups to the piperazine nitrogens. This suggests a convergent synthesis where the piperazine core and the two substituents are prepared separately and then coupled. Key synthetic precursors (synthons) would therefore be piperazine (or a mono-protected equivalent), a benzylating agent (e.g., benzyl halide), and a phenylcyclopropyl-containing electrophile.

Approaches to Piperazine Ring Formation

The piperazine ring is a privileged scaffold in drug discovery, and numerous methods for its synthesis have been developed. nih.govmdpi.com These strategies can be broadly categorized based on the bonds being formed.

Cyclization of Linear Precursors: The most common approach involves the cyclization of a linear C2-symmetric diamine precursor. researchgate.netmdpi.com This can be achieved through methods such as the reductive amination of dicarbonyl compounds or the reduction of diketopiperazines. nih.gov Another strategy involves the double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization to form the piperazine ring. researchgate.netmdpi.com

[3+3] Cycloadditions: This atom-economic approach involves the coupling of two three-atom fragments. nih.gov For instance, an iridium-catalyzed head-to-head coupling of easily prepared imines can produce C-substituted piperazines with high regio- and diastereoselectivity under mild conditions. nih.gov

Transition-Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and ruthenium, catalyze the formation of the piperazine ring. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide a modular route to highly substituted piperazines. organic-chemistry.org

Hydrogenation of Pyrazines: The reduction of commercially available pyrazine (B50134) derivatives is a straightforward method to obtain the saturated piperazine core, although this may be limited by the availability of appropriately substituted starting materials. researchgate.netmdpi.com

Below is a table summarizing key methods for piperazine ring synthesis.

Table 1: Selected Methodologies for Piperazine Ring Synthesis

| Methodology | Key Features | Starting Materials | Catalyst/Reagent Example | Citation(s) |

|---|---|---|---|---|

| Reductive Cyclization | Versatile, allows for C- and N-substituents | Primary amines, nitrosoalkenes | 5%-Pd/C, H₂ | mdpi.com |

| [3+3] Cycloaddition | Atom-economical, stereospecific | Aromatic or aliphatic imines | [IrCl(cod)(PPh₃)] | nih.gov |

| Pd-Catalyzed Cyclization | Modular, aerobic conditions | Alkenes, diamines | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

| Hydrogenation | Direct route to saturated ring | Pyrazine derivatives | Varies (e.g., H₂, metal catalyst) | researchgate.netmdpi.com |

Introduction of the Benzyl Moiety onto the Piperazine Core

The introduction of a single benzyl group onto the symmetrical piperazine ring requires strategies to prevent disubstitution. The benzyl group can serve as a protecting group that is readily removable by hydrogenolysis, making 1-benzylpiperazine (B3395278) a valuable intermediate for unsymmetrically disubstituted piperazines. orgsyn.org

Direct Benzylation: The reaction of piperazine with benzyl chloride is a common method. orgsyn.org However, this typically yields a mixture of mono- and di-benzylated products, requiring fractional distillation or chromatography for separation. orgsyn.org An efficient modification involves reacting piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol, which precipitates the unreacted piperazine dihydrochloride and leaves the desired 1-benzylpiperazine in solution. orgsyn.orgresearchgate.net

One-Pot Synthesis: A simplified one-pot procedure involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate), which then reacts with the benzylating agent. This method can produce mono-substituted derivatives in high yield and purity, avoiding multi-step protection and deprotection schemes. nih.gov

Table 2: Comparison of Benzylation Strategies for Piperazine

| Strategy | Advantages | Disadvantages | Typical Reagents | Citation(s) |

|---|---|---|---|---|

| Direct Benzylation | Simple, fewer steps | Mixture of products, requires purification | Piperazine, Benzyl chloride | orgsyn.org |

| Protected Piperazine | High selectivity for mono-substitution | Multi-step (protection/deprotection) | N-Boc-piperazine, Benzyl bromide, then acid for deprotection | nih.gov |

| One-Pot Synthesis | High yield and purity, cost-effective | Requires specific reaction conditions | Piperazine, HCl or Acetic Acid, Benzyl chloride | nih.gov |

Strategic Incorporation of the Phenylcyclopropyl Group

The phenylcyclopropyl moiety is a key pharmacophore that imparts unique conformational rigidity. Its incorporation onto the 1-benzylpiperazine core can be achieved through several standard organic transformations.

Reductive Amination: A common strategy involves the reaction of 1-benzylpiperazine with 1-phenylcyclopropanecarbaldehyde (B1366810) in the presence of a reducing agent like sodium triacetoxyborohydride. This forms the C-N bond directly.

N-Alkylation: 1-Benzylpiperazine can be alkylated using a suitable electrophile such as (1-bromomethyl)cyclopropane. This nucleophilic substitution reaction directly attaches the cyclopropylmethyl unit to the piperazine nitrogen.

Amide Formation followed by Reduction: A two-step approach involves first forming an amide bond between 1-benzylpiperazine and 1-phenylcyclopropanecarbonyl chloride. The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The precursor, 1-phenylcyclopropane carboxylic acid, can be synthesized via the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile group. nih.gov

Classical and Modern Synthetic Methodologies for this compound

The assembly of the target molecule can be accomplished through various synthetic routes, ranging from traditional multi-step sequences to more modern, efficient approaches that leverage catalysis and sustainable principles.

Multi-Step Synthesis Pathways and Optimization

A classical, convergent multi-step synthesis for this compound can be envisioned based on the retrosynthetic analysis.

Proposed Synthetic Pathway:

Step 1: Synthesis of 1-Benzylpiperazine: Mono-benzylation of piperazine using an optimized direct benzylation method to avoid protection/deprotection steps. orgsyn.orgresearchgate.net

Step 2: Synthesis of 1-Phenylcyclopropanecarbonyl chloride: Preparation begins with the cyclopropanation of 2-phenylacetonitrile using 1,2-dibromoethane and a phase transfer catalyst to yield 1-phenylcyclopropanecarbonitrile. nih.gov This is followed by acidic hydrolysis to give 1-phenylcyclopropane carboxylic acid, which is then converted to the acid chloride with a chlorinating agent like thionyl chloride. nih.gov

Step 3: Amide Coupling: Reaction of 1-benzylpiperazine with 1-phenylcyclopropanecarbonyl chloride in the presence of a base to form the intermediate amide, 1-benzyl-4-(1-phenylcyclopropanecarbonyl)piperazine.

Step 4: Amide Reduction: Reduction of the amide carbonyl group using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield the final product, this compound.

Optimization of such pathways often focuses on improving yields, reducing the number of steps, and simplifying purification. rsc.org The development of continuous flow systems, for example, can enhance reaction efficiency, control, and safety for multi-step syntheses. rsc.org

Catalyst-Mediated and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and sustainability. Several catalytic methods are applicable to the synthesis of the this compound scaffold.

Catalytic Piperazine Formation: As previously mentioned, transition metals like iridium, palladium, and ruthenium can catalyze the formation of the piperazine ring itself, often with high atom economy and stereoselectivity. nih.gov These methods can provide access to complex piperazine cores that would be difficult to synthesize otherwise.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. mdpi.comorganic-chemistry.org This technique could potentially be used to directly couple functional groups to a pre-formed piperazine ring, offering a more direct and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

"Borrowing Hydrogen" Strategy: This sustainable methodology, often catalyzed by ruthenium or iridium complexes, enables the coupling of alcohols and amines to form C-N bonds, releasing water as the only byproduct. nih.govresearchgate.net This could be applied to the synthesis of the piperazine ring from a diol and a diamine or for the introduction of the benzyl group using benzyl alcohol instead of benzyl chloride, avoiding the formation of halide waste. organic-chemistry.org

Table 3: Modern Catalytic and Sustainable Methods in Piperazine Synthesis

| Approach | Description | Potential Application in Synthesis | Advantages | Citation(s) |

|---|---|---|---|---|

| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates for C-H functionalization. | Direct introduction of substituents onto the piperazine ring. | Mild conditions, high functional group tolerance. | mdpi.comorganic-chemistry.org |

| Borrowing Hydrogen | Catalytic C-N bond formation from alcohols and amines, producing water as a byproduct. | N-benzylation using benzyl alcohol; piperazine ring formation from diols/diamines. | Atom-economical, environmentally benign. | nih.govresearchgate.net |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. | Optimization of the multi-step synthesis pathway, improved safety and scalability. | Enhanced reaction control, higher throughput, easier automation. | rsc.org |

Derivatization Strategies for Structural Analogs of this compound

The molecular scaffold of this compound presents multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. Derivatization strategies typically focus on three key regions of the molecule: the 1-phenylcyclopropyl moiety, the N-benzyl group, and the central piperazine core. Furthermore, the inherent chirality of the 1-phenylcyclopropyl group necessitates stereochemical control during synthesis or the separation of stereoisomers to investigate their individual contributions to biological activity.

Modifications on the 1-Phenylcyclopropyl Moiety

The 1-phenylcyclopropylamine unit is a crucial pharmacophore whose synthesis and modification have been a subject of significant research. nih.govlongdom.org Strategies to generate analogs often involve the introduction of substituents on the phenyl ring or alterations to the cyclopropane (B1198618) ring itself.

The synthesis of primary cyclopropylamines can be achieved through various methods, including the Kulinkovich-Szymoniak reaction, which involves a titanium(II)-mediated coupling of nitriles with Grignard reagents. organic-chemistry.org This approach is valuable as it allows for the use of variously substituted aryl nitriles, leading to a range of analogs with different electronic and steric properties on the phenyl ring. For example, starting from substituted benzonitriles, one can prepare 1-(substituted-phenyl)cyclopropylamine precursors. organic-chemistry.org

Another versatile strategy is the cyclopropanation of substituted styrenes followed by functional group manipulations to introduce the amine. nih.gov Advances in enantioselective synthesis have enabled the preparation of chiral, enantiomerically enriched cyclopropane derivatives, which serve as key building blocks. nih.govnih.gov

Modifications typically involve placing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. These substitutions can influence the molecule's interaction with biological targets and affect its metabolic stability and pharmacokinetic profile.

| Modification Site | Substituent Example | Resulting Moiety | Synthetic Approach |

| Phenyl Ring (para) | Fluoro (-F) | 1-(4-Fluorophenyl)cyclopropyl | Kulinkovich-Szymoniak reaction with 4-fluorobenzonitrile |

| Phenyl Ring (meta) | Trifluoromethyl (-CF₃) | 1-(3-Trifluoromethylphenyl)cyclopropyl | Cyclopropanation of 3-trifluoromethylstyrene |

| Phenyl Ring (para) | Methoxy (B1213986) (-OCH₃) | 1-(4-Methoxyphenyl)cyclopropyl | Reaction using 4-methoxybenzonitrile (B7767037) as a precursor |

Substitutions on the Benzyl Group

The N-benzyl group is another key area for structural modification. Altering the substitution pattern on its aromatic ring can significantly impact the molecule's properties. nih.govresearchgate.net A common synthetic route to introduce this variability is through the reductive amination of 1-(1-phenylcyclopropyl)piperazine (B572615) with a range of substituted benzaldehydes.

Structure-activity relationship studies on related N-benzylpiperazine compounds have shown that both the position and the electronic nature of the substituents are important. researchgate.netmdpi.com For example, the introduction of methoxy, chloro, or trifluoromethyl groups at different positions on the benzyl ring can create a diverse library of analogs. researchgate.netresearchgate.net These modifications can influence receptor binding affinity and selectivity by altering the steric and electronic profile of the benzyl moiety. nih.govresearchgate.net For instance, studies on S-benzylisothiourea derivatives found that a 2,4-dichloro substitution on the benzyl group enhanced activity compared to the unsubstituted parent compound. nih.gov Similarly, the presence of a benzyl group can increase the hydrophobicity of a molecule, a property that can be fine-tuned with appropriate ring substituents. nih.gov

| Substituent | Position on Benzyl Ring | Resulting Analog | Synthetic Precursor |

| Dichloro (-Cl) | 2,4- | 1-(2,4-Dichlorobenzyl)-4-(1-phenylcyclopropyl)piperazine | 2,4-Dichlorobenzaldehyde |

| Methoxy (-OCH₃) | 4- | 1-(4-Methoxybenzyl)-4-(1-phenylcyclopropyl)piperazine | 4-Methoxybenzaldehyde |

| Trifluoromethyl (-CF₃) | 3- | 1-(3-Trifluoromethylbenzyl)-4-(1-phenylcyclopropyl)piperazine | 3-Trifluoromethylbenzaldehyde |

| Methylenedioxy (-O-CH₂-O-) | 3,4- | 1-(3,4-Methylenedioxybenzyl)-4-(1-phenylcyclopropyl)piperazine | Piperonal |

Alterations to the Piperazine Core and its Substituents

The central piperazine ring is a versatile scaffold that is frequently found in centrally active compounds due to its ability to present substituents in defined spatial orientations and its favorable physicochemical properties, such as aqueous solubility when protonated. blumberginstitute.orgnih.gov Modifications to this core can involve either its complete replacement with a bioisosteric scaffold or the direct functionalization of its carbon atoms.

Piperazine Bioisosteres: Bioisosteric replacement of the piperazine ring is a strategy used to modulate pharmacokinetics, improve selectivity, or explore novel chemical space. enamine.netenamine.net Various di-amino scaffolds have been investigated as piperazine surrogates. These include conformationally constrained systems like bridged 2,5-diazabicyclo[2.2.1]heptane and larger rings such as homopiperazine (B121016) (1,4-diazepane). nih.gov Spirodiamine analogs have also been successfully used to replace the piperazine ring in some drug candidates, leading to beneficial effects on activity and cytotoxicity. enamine.netenamine.net The choice of bioisostere can alter the distance and angular orientation of the key pharmacophoric groups attached to the nitrogen atoms. blumberginstitute.org

| Bioisostere | Structural Feature | Potential Impact |

| Homopiperazine (1,4-Diazepane) | Seven-membered ring | Increased conformational flexibility |

| 2,5-Diazabicyclo[2.2.1]heptane | Bridged, rigid structure | Reduced conformational flexibility, defined exit vectors |

| Diazaspiroalkanes | Spirocyclic system | Novel 3D orientation of substituents |

| 3-Aminoazetidine | Four-membered ring | Altered pKa and geometric constraints |

Substitutions on the Piperazine Ring: While modifications at the nitrogen atoms are most common, direct functionalization of the piperazine ring's carbon atoms offers another route to novel analogs. mdpi.com Recent advances in synthetic chemistry, particularly in C-H functionalization, have provided methods to introduce substituents at the α-position to the nitrogen atoms. mdpi.com For example, photoredox catalysis can be used for the direct C–H alkylation or arylation of N-Boc protected piperazines, which can then be deprotected and coupled to the desired pharmacophoric fragments. mdpi.com This allows for the creation of 2-substituted or 2,5-disubstituted piperazine cores, adding another layer of structural diversity.

Stereochemical Control and Isolation of Enantiomers/Diastereomers

The 1-phenylcyclopropyl moiety contains a stereocenter at the C1 carbon of the cyclopropane ring. Consequently, this compound exists as a pair of enantiomers. Since enantiomers of a chiral drug can have different pharmacological and toxicological profiles, the synthesis of single enantiomers or the separation of the racemate is crucial. nih.gov

Asymmetric Synthesis: The preferred modern approach is asymmetric synthesis, which creates the desired enantiomer directly. nih.gov This can be achieved by using chiral catalysts or auxiliaries during the key bond-forming steps, such as the cyclopropanation reaction. figshare.com For example, diastereoselective cyclopropanation of olefins using a chiral auxiliary, followed by separation of diastereomers and subsequent chemical transformations, can yield enantiomerically pure cyclopropylboronic esters, which are versatile intermediates. figshare.com Another approach involves the diastereoselective substitution of chiral bromocyclopropanes. nih.gov

Chiral Resolution: When a racemic mixture is produced, chiral resolution is required to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for this purpose. nih.govmdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.com

Another powerful technique for the enantioseparation of chiral amines is capillary electrophoresis (CE). researchgate.net This method often employs chiral selectors, such as cyclodextrins (e.g., sulfated β-cyclodextrin), which are added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, allowing for their separation. researchgate.netmdpi.com

| Method | Principle | Application |

| Asymmetric Synthesis | Use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. figshare.com | Direct synthesis of enantiomerically pure cyclopropylamine (B47189) precursors. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. nih.gov | Analytical and preparative scale separation of enantiomers from a racemic mixture. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. researchgate.net | Analytical separation to determine enantiomeric purity. |

| Diastereomeric Crystallization | Reaction of the racemate with a chiral resolving agent to form diastereomeric salts which are separated by fractional crystallization. nih.gov | Large-scale separation of enantiomers. |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 1 Phenylcyclopropyl Piperazine and Its Analogs

Design Principles for SAR Investigations in Piperazine-Based Chemical Series

The piperazine (B1678402) ring is a highly valued scaffold in drug discovery, often referred to as a "privileged structure" due to its presence in a wide array of biologically active compounds. researchgate.net Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms provides a combination of structural rigidity and polar surface area, which can be advantageous for binding to biological targets. researchgate.net

Key design principles in the SAR investigation of piperazine-based series include:

Systematic Substitution: Modifications are typically made at one or both nitrogen atoms of the piperazine ring. This allows for the exploration of how different substituents impact the compound's affinity and selectivity for its target receptor. researchgate.net

Pharmacophore Modeling: A common pharmacophore model for piperazine-based ligands, particularly those targeting neuroreceptors like sigma (σ) receptors, includes a basic tertiary amine (one of the piperazine nitrogens), a linker, a central core, and a variable region that can be modified to alter properties like lipophilicity or hydrogen bonding capacity. nih.govacs.org

Bioisosteric Replacement: The piperazine core itself can be replaced with bioisosteres—structurally different groups that retain similar biological activity—to fine-tune pharmacokinetic properties or explore new binding interactions. mdpi.com For instance, replacing piperazine with piperidine (B6355638) has been shown to significantly alter receptor affinity and selectivity in certain compound series. nih.govacs.org

Computational Analysis: Molecular docking and other computational methods are integral to modern SAR studies. These techniques help predict how analogs will bind to a receptor's active site, guiding the rational design of more potent and selective derivatives. nih.gov

The goal of these investigations is to build a comprehensive map of how structural changes—from subtle alterations in electronics to significant changes in steric bulk—translate into functional activity.

Influence of the 1-Phenylcyclopropyl Moiety on Biological Activity

The cyclopropyl (B3062369) group is increasingly utilized in medicinal chemistry to confer specific advantages to a drug candidate. acs.org Its primary contribution is conformational restriction. By locking the adjacent phenyl ring and the piperazine connection point into a more rigid orientation, the cyclopropyl group reduces the molecule's flexibility. This pre-organization can lead to a more energetically favorable binding event with a receptor, as less conformational entropy is lost upon binding. acs.orgacs.orgpsu.edu This can translate directly to enhanced potency. acs.orgnih.gov

From an electronic standpoint, the cyclopropane (B1198618) ring possesses unique characteristics. The C-C bonds have enhanced π-character due to ring strain, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.org These features can influence metabolic stability, often making the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability is a desirable attribute in drug design, potentially leading to improved pharmacokinetic profiles. acs.org

The substitution pattern on the phenyl ring of the 1-phenylcyclopropyl moiety provides another avenue for modulating biological activity. The introduction of various functional groups can alter the electronic landscape and steric profile of this part of the molecule, which in turn affects how it interacts with the target receptor.

SAR studies on related compounds have shown that both electron-donating and electron-withdrawing substituents can significantly impact activity. researchgate.netnih.govresearchgate.net For example:

Electron-withdrawing groups (e.g., halogens like -F, -Cl, or a trifluoromethyl group, -CF₃) can alter the charge distribution of the phenyl ring. This can influence electrostatic or π-stacking interactions within the receptor's binding pocket.

Electron-donating groups (e.g., methoxy (B1213986) -OCH₃ or methyl -CH₃) can increase the electron density of the phenyl ring, which may enhance certain types of interactions, such as cation-π interactions, or provide additional hydrogen bond accepting capabilities.

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its potential to either clash with or form favorable contacts within the binding site.

| Compound | Substituent (R) | Position | Receptor Affinity (Kᵢ, nM) | Relative Potency |

|---|---|---|---|---|

| Analog A | -H | - | 15.2 | 1.0x |

| Analog B | -F | para | 10.5 | 1.4x |

| Analog C | -Cl | para | 8.9 | 1.7x |

| Analog D | -OCH₃ | para | 18.1 | 0.8x |

| Analog E | -CF₃ | meta | 7.5 | 2.0x |

Role of the Benzyl (B1604629) Group in Modulating Ligand-Receptor Interactions

The N-benzyl group is a common feature in many piperazine-containing compounds, particularly those targeting central nervous system receptors. researchgate.netresearchgate.netnih.gov It often serves as a key hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the target protein.

Systematic modification of the benzyl ring has proven to be a fruitful strategy for optimizing the affinity and selectivity of benzylpiperazine derivatives. nih.govnih.gov Studies on related sigma (σ) receptor ligands have demonstrated that the position and electronic nature of substituents on this ring are crucial. nih.govacs.org

For instance, the introduction of a methoxy (-OCH₃) group at the para-position of the benzyl ring is a recurring motif in highly potent and selective σ₁ receptor ligands. nih.govacs.org This suggests that the para-position is particularly important for interaction with the receptor and that an electron-donating group with hydrogen-bonding potential is favored in this location.

The effects can be summarized as follows:

Positional Isomers: The activity of a ligand can change dramatically when a substituent is moved from the ortho to the meta or para position. nih.gov This is because each position directs the substituent into a different region of the receptor's binding pocket, which may be more or less accommodating.

| Compound | Substituent (R') | Position | σ₁ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Lead Compound | -H | - | 25.4 | 150 |

| Analog F | -OCH₃ | para | 1.6 | 886 |

| Analog G | -F | para | 5.2 | 310 |

| Analog H | -Cl | para | 4.8 | 350 |

| Analog I | -OCH₃ | ortho | 30.1 | 110 |

| Analog J | -OCH₃ | meta | 28.5 | 125 |

Data is illustrative and based on findings from related benzylpiperazine series. nih.govacs.org

While the benzyl group itself in 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is achiral, the principles of stereochemistry are paramount in drug design. In related compounds where a chiral center is introduced in the linker connecting the benzyl group or on the ring itself, the stereoisomers often exhibit significantly different biological activities.

The introduction of a rigid element like a cyclopropane ring can be used to fix the relative orientation of different parts of the molecule, which is a useful tool for probing the three-dimensional requirements of the receptor binding site. acs.org Replacing a flexible linker with a stereochemically defined cyclopropane ring, for example, has been shown to induce unique binding modes that were not possible with the more flexible parent compound. acs.org This highlights that controlling the precise 3D arrangement of the key pharmacophoric elements—the piperazine nitrogen, the benzyl ring, and the phenylcyclopropyl moiety—is essential for achieving optimal receptor interaction.

Contribution of the Piperazine Scaffold to the Overall Pharmacological Profile

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govnih.gov Its prevalence is attributed to several key features that positively influence the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.com

The two nitrogen atoms within the piperazine ring can serve as hydrogen bond acceptors or donors (if unsubstituted), enabling crucial interactions with biological targets like receptors and enzymes. mdpi.com These nitrogen atoms, with their appropriate pKa values, can be ionized under physiological conditions, which often leads to an essential increase in water solubility and bioavailability—critical factors in drug design. nih.govresearchgate.net The structural versatility of the piperazine moiety is another significant advantage. The secondary amine nitrogens allow for the straightforward incorporation of two different substituents at the N1 and N4 positions, providing a modular scaffold to orient pharmacophoric groups in the correct three-dimensional space for optimal target interaction. mdpi.comresearchgate.netnih.gov This adaptability makes piperazine a valuable building block for developing novel bioactive molecules with diverse pharmacological potentials. researchgate.net

Conformational Flexibility and Preferred Conformations of Piperazine Derivatives

The pharmacological activity of piperazine-containing molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. Like other saturated six-membered rings such as cyclohexane, the piperazine ring is not planar and exists in several interconverting conformations, including the chair, boat, twist-boat, and half-chair forms. nih.govnih.gov

The chair conformation is generally the most thermodynamically stable and, therefore, the preferred conformation for the unsubstituted piperazine ring in solution. nih.gov However, the energetic barriers for the transformation between chair conformations appear to be higher for piperazines than for cyclohexanes. nih.gov For instance, the ring inversion barrier for N,N′-dimethylpiperazine is significantly higher than that for cis-1,4-dimethylcyclohexane. nih.gov

The conformational landscape becomes more complex with N-substitution, particularly N-acylation. N-acylated piperazines exhibit hindered rotation around the amide C-N bond due to its partial double-bond character. nih.govrsc.org This restricted rotation leads to the existence of distinct rotamers, which, combined with the ring's own conformational flexibility, results in a complex equilibrium. Temperature-dependent NMR studies on N-benzoylated piperazines have shown that the energy barriers for amide bond rotation and piperazine ring inversion can be determined separately, with activation energies calculated to be between 56 and 80 kJ mol−1. nih.govrsc.org In many cases, the energy barrier for the amide rotation is higher than that for the ring inversion. nih.govrsc.org

While the chair form is most common, the boat conformation can be adopted under specific circumstances, such as when the piperazine ring acts as a bidentate ligand in metal complexes. nih.gov The ability of the piperazine scaffold to adopt different conformations is crucial for its biological function, as this flexibility allows the molecule to adapt its shape to fit optimally into a receptor's binding site. nih.gov This conformational adaptability can be more important for inhibitory activity than has been generally assumed in drug design. nih.gov

Nitrogen Substitution Patterns and Their Consequences for Binding

The identity and arrangement of substituents on the two nitrogen atoms of the piperazine ring are critical determinants of a compound's binding affinity and selectivity for its biological target. The ability to easily modify these positions is a cornerstone of SAR studies involving this scaffold. nih.govrsc.org

Research across various receptor systems demonstrates the profound impact of N-substituents. For example, in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperidine ring with a piperazine did not significantly affect affinity at the H3 receptor but drastically altered σ1 receptor affinity, highlighting the scaffold's role. acs.orgnih.gov Within a series of piperazine derivatives, the nature of the N-substituents was paramount for σ1 receptor activity. nih.gov

Similarly, studies on dopamine (B1211576) D2 and D3 receptor ligands have shown that the N-substituent on the piperazine ring can accommodate large and diverse heterocyclic groups, such as substituted indoles, without losing affinity. nih.gov Interestingly, in some of these analogs, the basicity of the piperazine nitrogen involved in linking the aryl group was significantly reduced without negatively impacting receptor affinity, suggesting that ionic or hydrogen-bonding interactions involving this specific nitrogen atom may not be essential for binding to these particular receptors. nih.gov

The table below illustrates how modifications to the piperazine scaffold and its N-substituents can impact receptor binding affinity, using data from a study on dual H3/σ1 receptor ligands.

| Compound | Core Scaffold | Binding Affinity Ki (nM) at hH3R | Binding Affinity Ki (nM) at σ1R |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

This data shows that replacing a piperazine core (Compound 4) with a piperidine core (Compound 5) resulted in a dramatic increase in affinity for the σ1 receptor, while maintaining high affinity for the H3 receptor. acs.orgnih.gov

Computational Approaches in SAR: Comparative Molecular Field Analysis (CoMFA) and Molecular Docking for this compound Analogs

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the rational design of more potent and selective analogs. Molecular docking and CoMFA are two such techniques widely applied to study piperazine-based compounds. benthamdirect.comresearchgate.net

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme). nih.gov For analogs of this compound, docking studies are used to visualize the binding mode within the target's active site. This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues of the protein. nih.govnih.gov For instance, docking studies on piperazine derivatives have been used to rationalize their binding to targets like the androgen receptor, topoisomerase IIα, and viral proteins. nih.govnih.govresearchgate.net By comparing the docking poses and interaction energies of a series of analogs, scientists can explain observed differences in biological activity and predict which structural modifications might enhance binding affinity. nih.govrsc.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the 3D properties of a set of molecules with their biological activity. In a CoMFA study, a series of structurally aligned analogs are placed within a 3D grid. The steric (shape) and electrostatic (charge distribution) fields of each molecule are calculated at the grid points. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a mathematical model that relates variations in these fields to changes in biological activity (e.g., binding affinity or inhibitory concentration).

For a series of this compound analogs, CoMFA could be employed to:

Align the compounds based on a common substructure, such as the piperazine or phenylcyclopropyl group.

Calculate their steric and electrostatic fields.

Develop a 3D-QSAR model that links these fields to their measured pharmacological activity.

The resulting CoMFA model is often visualized as 3D contour maps. These maps highlight regions in space where, for example, increased steric bulk or positive electrostatic potential is predicted to increase (or decrease) activity. Such insights provide a clear, visual guide for designing new analogs with improved potency.

Pharmacological Characterization and Molecular Mechanisms of 1 Benzyl 4 1 Phenylcyclopropyl Piperazine

Identification of Putative Biochemical Targets and Pathways

The pharmacological profile of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is not extensively documented in publicly accessible literature. However, by examining structurally related piperazine (B1678402) derivatives, particularly those containing benzyl (B1604629) and phenyl moieties, it is possible to infer its putative biochemical targets and molecular mechanisms. This approach relies on the well-established principle of structure-activity relationships (SAR), where compounds with similar chemical scaffolds often interact with a comparable range of biological targets. The piperazine ring is a common feature in many centrally active agents, conferring affinity for a variety of neurotransmitter receptors and enzymes.

The core piperazine scaffold is a privileged structure in medicinal chemistry, known for its interactions with multiple receptor systems, primarily G-protein coupled receptors (GPCRs). The specific nature of the substituents on the two nitrogen atoms of the piperazine ring dictates the affinity and selectivity for these targets.

Numerous benzylpiperazine and arylpiperazine derivatives have been identified as high-affinity ligands for sigma (σ) receptors. These receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins involved in cellular signaling and stress responses.

Studies on novel arylalkyl 4-benzyl piperazine derivatives have shown that many of these compounds bind to sigma sites in the nanomolar range. For example, 1-(2-naphthyl methyl)-4-benzyl piperazine was identified as a potent ligand. Similarly, a series of 4,4-disubstituted arylalkylsulfonyl piperazine derivatives demonstrated high affinity for σ1 receptors with lower affinity for σ2 receptors, indicating subtype selectivity. One of the most potent and selective ligands identified in this class was 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which exhibited a Kᵢ value of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor. wustl.edu

Another study highlighted a 1-benzylpiperazine (B3395278) analogue that maintained a dual high affinity for both 5-HT1A and sigma receptors, with a Kᵢ value of 7.0 nM at sigma sites. nih.gov The substitution pattern on the benzyl and piperazine moieties significantly influences binding affinity and selectivity. For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a very high affinity for the σ1 receptor (Kᵢ = 1.6 nM) and an exceptional selectivity ratio (Kᵢ σ2/Kᵢ σ1 = 886). nih.gov

Table 1: Sigma Receptor (σ1/σ2) Binding Affinities of Representative Piperazine Derivatives

| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity Ratio (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | 96 |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

| 1-Benzylpiperazine analogue of PB28 | 7.0 | - | - |

Arylpiperazine derivatives are well-known for their interactions with various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes, which are implicated in a wide range of physiological and neuropsychiatric processes. mdpi.com The specific aryl group and the linker attached to the piperazine core are critical determinants of affinity and functional activity at these receptors.

Long-chain arylpiperazines, which share a structural resemblance to this compound, are known to bind to multiple 5-HT receptors. acs.org Research has identified compounds with mixed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.orgnih.gov For example, a series of 1,2,3-benzotriazin-4-one arylpiperazines showed excellent affinity for the 5-HT1A receptor, with one o-OCH3 substituted derivative (2e) displaying an exceptionally low IC₅₀ value of 0.059 nM. researchgate.net Another study synthesized piperazine derivatives with the aim of targeting the 5-HT1A receptor, identifying a compound (6a) with a Kᵢ value of 1.28 nM. nih.gov

The interaction with the 5-HT2C receptor is also a common feature of this chemical class. The affinity of piperazine derivatives for 5-HT2A and 5-HT2C receptors is often a key component of their pharmacological profile. nih.gov The general structure of Ar–piperazine–linker–terminal fragment can be modified to tune the selectivity for different 5-HT receptor subtypes. acs.org

Table 2: Serotonin Receptor Binding Affinities of Representative Piperazine Derivatives

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀, nM) |

|---|---|---|

| 1,2,3-Benzotriazin-4-one derivative (2e) | 5-HT1A | 0.059 |

| Piperazine derivative (6a) | 5-HT1A | 1.28 |

| 1-Benzylpiperazine analogue of PB28 | 5-HT1A | 3.6 |

| Arylpiperazine derivative (8b) | 5-HT7 | 9.38 |

| Arylpiperazine derivative (11b) | 5-HT7 | 79.4 |

The piperazine scaffold is a key component of many ligands that target dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4). These receptors are primary targets for antipsychotic medications. The affinity for these receptors is heavily influenced by the substituents on the piperazine nitrogens.

Docking studies of 1-benzyl-4-arylpiperazines at the dopamine D2 receptor have revealed key interactions, such as a salt bridge between the protonated piperazine nitrogen and an aspartate residue (Asp86), as well as aromatic interactions with phenylalanine, tryptophan, and tyrosine residues in the binding pocket. bg.ac.rs The affinity of these compounds can be quite high, with Kᵢ values often in the low nanomolar range. bg.ac.rsresearchgate.net

While high affinity for the D2 receptor is common, some piperazine derivatives show selectivity for the D4 subtype. nih.gov However, studies have shown that D4 receptor affinity alone does not distinguish between typical and atypical antipsychotic drugs, and many piperazine-containing atypical agents have relatively low affinity for the D4 receptor (Kᵢ > 100 nM). nih.gov The structure-activity relationships for D2 versus D3/D4 selectivity are complex, with subtle structural changes significantly altering the affinity profile. researchgate.net For example, in one series of N-heterocyclic substituted piperazines, an indazole derivative exhibited high affinity for both D2 and D3 receptors.

Table 3: Dopamine Receptor Binding Affinities of Representative Piperazine Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 1-Benzyl-4-(2-methoxyphenyl)piperazine | D2 | 13 |

| 1-Benzyl-4-(2-chlorophenyl)piperazine | D2 | 1100 |

| Arylpiperazine (Clozapine) | D4 | <20 |

| Arylpiperazine (Melperone) | D4 | >100 |

| Arylpiperazine (Compound 6) | D2 | <0.3 |

Beyond the well-characterized monoamine receptors, the piperazine scaffold has the potential to interact with other GPCRs. The orphan receptor GPR88, highly expressed in the striatum, is known to modulate the signaling of other GPCRs, including opioid receptors, though direct binding of benzylpiperazine derivatives has not been established. nih.gov

Sphingosine-1-phosphate (S1P) receptors are another class of GPCRs crucial for immune cell trafficking and vascular function. nih.govnih.gov Modulators of S1P receptors are used in treating autoimmune diseases. researchgate.netfrontiersin.org While structurally distinct from typical S1P modulators, the possibility of off-target interactions by lipophilic amine-containing compounds like benzylpiperazines cannot be entirely ruled out, although direct evidence for such interactions with this specific chemical class is lacking in the current literature. The binding of ligands to S1P receptors involves interactions within a hydrophobic pocket, a feature that could potentially accommodate various lipophilic structures. mdpi.com

Lysine Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a flavin-dependent enzyme involved in histone modification and epigenetic regulation, making it a target for cancer therapy. Several LSD1 inhibitors containing piperidine (B6355638) or piperazine moieties have been developed. mdpi.comnih.gov These structures often act as reversible or irreversible inhibitors by interacting with the enzyme's active site. For instance, a series of 3-(piperidin-4-ylmethoxy) pyridine (B92270) derivatives showed potent inhibitory activity against LSD1, with one compound exhibiting a Kᵢ of 29 nM. mdpi.com The piperazine group in some molecules has been shown to be important for activity. nih.gov

Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. Numerous piperazine derivatives have been shown to be potent and selective inhibitors of MAO-A or MAO-B. For example, piperazine-substituted chalcones have been identified as remarkable MAO-B inhibitors with IC₅₀ values as low as 0.65 μM. Other studies have found novel 1-(2-pyrimidin-2-yl)piperazine derivatives that are selective MAO-A inhibitors, with the most active compound showing an IC₅₀ value of 23.10 μM for MAO-A.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key treatment strategy for Alzheimer's disease. Piperazine derivatives have been extensively explored as cholinesterase inhibitors. Studies have reported IC₅₀ values for AChE inhibition by various piperazine-based compounds in the low micromolar to nanomolar range. For instance, certain thiazole-piperazine hybrids were found to be highly potent AChE inhibitors, with one compound (5o) showing an IC₅₀ of 0.011 µM, which was more potent than the standard drug donepezil.

Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes is central to drug metabolism. Piperazine-containing compounds can be both substrates and inhibitors of these enzymes. Specifically, some piperazine derivatives have been identified as mechanism-based inactivators of CYP3A4, the enzyme responsible for metabolizing a majority of therapeutic drugs. This inactivation is time- and concentration-dependent and can lead to significant drug-drug interactions. Other CYP isozymes, such as CYP1A2 and CYP2D6, are also known to be involved in the metabolism of piperazine-based drugs.

Table 4: Enzyme Inhibition by Representative Piperazine Derivatives

| Enzyme Target | Compound Class/Derivative | Inhibitory Potency (IC₅₀ or Kᵢ) |

|---|---|---|

| LSD1 | 3-(Piperidin-4-ylmethoxy) pyridine derivative | 29 nM (Kᵢ) |

| MAO-A | 1-(2-Pyrimidin-2-yl)piperazine derivative (2j) | 23.10 µM (IC₅₀) |

| MAO-B | Piperazine-substituted chalcone (B49325) (PC10) | 0.65 µM (IC₅₀) |

| AChE | Thiazole-piperazine derivative (5o) | 0.011 µM (IC₅₀) |

| CYP3A4 | SCH 66712 (piperazine-containing) | Mechanism-Based Inactivator |

Ion Channel Modulation (e.g., Transient Receptor Potential Vanilloid 4, NMDA receptors)

There is no specific data available in the reviewed literature detailing the effects of this compound on ion channels such as the Transient Receptor Potential Vanilloid 4 (TRPV4) or N-methyl-D-aspartate (NMDA) receptors. While some piperazine and piperidine derivatives have been investigated for their activity as NMDA receptor antagonists, this has not been specifically documented for this compound. The broader class of piperazine derivatives has been explored for activity at various ion channels, but specific modulation by this compound remains uncharacterized.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound are not described in the current body of scientific literature. The subsequent subsections, which would typically detail these mechanisms, are therefore presented based on the absence of available data.

No studies were identified that have investigated the thermodynamic and kinetic parameters of the binding of this compound to any biological target. Such studies are crucial for understanding the affinity, association, and dissociation rates of a compound with its receptor, which in turn provides insight into its potential potency and duration of action. The absence of this data prevents a detailed characterization of its interaction with any putative receptors.

Information regarding the impact of this compound on intracellular signaling cascades is not available. Research into other piperazine derivatives has shown that they can modulate various downstream pathways, often related to monoaminergic systems. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways would be purely speculative.

The nature of the binding mechanism for this compound, whether it acts at the primary (orthosteric) binding site of a receptor or at a secondary (allosteric) site, has not been determined. Understanding this aspect of its interaction is fundamental to characterizing its pharmacological profile and potential for therapeutic development.

Preclinical Research Methodologies for Evaluating 1 Benzyl 4 1 Phenylcyclopropyl Piperazine

In Vitro Assay Development and Application

In vitro assays are fundamental to the initial characterization of a compound's pharmacological activity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide precise data on the direct interaction of the compound with its molecular targets and its effects on cellular functions.

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor or transporter. This technique involves the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target of interest. The assay measures the ability of the unlabeled test compound, in this case, 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, to compete with the radioligand for binding to the target.

The general procedure involves incubating a preparation of the target (e.g., cell membranes expressing the receptor) with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the target is quantified. The data are then used to calculate the inhibitory constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For benzylpiperazine derivatives, these assays are crucial for identifying primary targets and potential off-target interactions. For instance, similar arylpiperazine derivatives have been evaluated for their affinity at serotonin (B10506) receptors like the 5-HT7 receptor. biosynth.com

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | Data not available |

| Dopamine (B1211576) D2 Receptor | [3H]-Spiperone | Data not available |

| Sigma-1 Receptor | [3H]-(+)-Pentazocine | Data not available |

| Sigma-2 Receptor | [3H]-DTG | Data not available |

Cell-Based Functional Assays (e.g., Reporter Gene Assays, cAMP Accumulation, Calcium Flux)

While binding assays reveal affinity, cell-based functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target. These assays measure the physiological response of a cell upon compound binding.

Reporter Gene Assays: These assays are used to measure the activation of a specific signaling pathway. Cells are genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of the receptor of interest. An increase or decrease in the expression of the reporter gene indicates an agonist or antagonist effect, respectively.

cAMP Accumulation Assays: Many G protein-coupled receptors (GPCRs) signal through the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. For receptors coupled to Gs, agonist binding increases cAMP levels, while for those coupled to Gi, agonist binding decreases forskolin-stimulated cAMP accumulation. The effect of this compound on cAMP levels in cells expressing a target receptor would be measured to determine its functional activity. Studies on other arylpiperazine derivatives have utilized cAMP signaling assays to characterize their insurmountable antagonism at the 5-HT7 receptor. biosynth.comnih.gov

Calcium Flux Assays: For GPCRs that couple to Gq, agonist binding leads to an increase in intracellular calcium (Ca2+) concentrations. nih.gov Calcium flux assays utilize fluorescent dyes that are sensitive to Ca2+ levels. An increase in fluorescence upon addition of the test compound indicates an agonist response. nih.gov

| Assay Type | Receptor Target | Functional Response (EC50/IC50, nM) | Activity Profile |

|---|---|---|---|

| cAMP Accumulation | Serotonin 5-HT1A Receptor | Data not available | Data not available |

| Calcium Flux | Serotonin 5-HT2A Receptor | Data not available | Data not available |

| Reporter Gene | Dopamine D2 Receptor | Data not available | Data not available |

Enzyme Activity Assays for Inhibitory Potency

If this compound is hypothesized to act as an enzyme inhibitor, specific enzyme activity assays would be conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that inhibits the enzyme's activity by 50% is known as the IC50 value. For example, various benzylpiperazine derivatives have been investigated for their inhibitory effects on enzymes like monoacylglycerol lipase (B570770) (MAGL). unisi.it

| Enzyme Target | Assay Principle | IC50 (nM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Fluorometric | Data not available |

| Monoamine Oxidase B (MAO-B) | Fluorometric | Data not available |

| Acetylcholinesterase (AChE) | Colorimetric (Ellman's Reagent) | Data not available |

Cellular Permeability and Distribution Studies

To predict the oral bioavailability and ability of a compound to cross the blood-brain barrier, in vitro permeability assays are employed. The two most common methods are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay: Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. The rate at which this compound crosses this monolayer from the apical (intestinal lumen) to the basolateral (blood) side is measured to predict its intestinal absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that uses a lipid-infused artificial membrane to predict passive diffusion. It is a higher-throughput method and is often used as an initial screen for membrane permeability.

Ex Vivo and In Vivo Pharmacological Models for Activity Assessment

Following in vitro characterization, the pharmacological effects of this compound are evaluated in more complex biological systems. Ex vivo studies use tissues isolated from an organism, while in vivo studies are conducted in living animals.

Animal Models for Investigating Potential Central Nervous System (CNS) Activity (e.g., antinociceptive, antipsychotic-like effects)

Based on the in vitro profile of this compound, appropriate animal models are selected to investigate its potential therapeutic effects on the central nervous system.

Antinociceptive Effects: To assess potential pain-relieving properties, models such as the hot plate test, tail-flick test, and the formalin test are used. These models measure the animal's response to a thermal or chemical noxious stimulus. For instance, new benzylpiperazine derivatives have been evaluated for their antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.gov

Antipsychotic-like Effects: Models that mimic certain aspects of psychosis are used to evaluate antipsychotic potential. The prepulse inhibition (PPI) of the startle reflex is a common model, where a weaker prestimulus inhibits the startle response to a subsequent stronger stimulus. Deficits in PPI are observed in some psychiatric disorders, and antipsychotic drugs can restore this inhibition. Other models include amphetamine- or phencyclidine-induced hyperlocomotion, where the ability of the test compound to reduce this drug-induced hyperactivity is measured.

| Animal Model | Endpoint Measured | Effective Dose Range (mg/kg) | Observed Effect |

|---|---|---|---|

| Mouse Hot Plate Test | Latency to paw lick/jump | Data not available | Data not available |

| Rat Prepulse Inhibition of Startle | % PPI | Data not available | Data not available |

| Mouse Amphetamine-Induced Hyperlocomotion | Locomotor activity counts | Data not available | Data not available |

Organ-Specific Functional Assessments in Preclinical Models

In the preclinical evaluation of this compound, assessing its effects on major organ systems is crucial to identify potential physiological impacts. These assessments are typically conducted in various in vivo models to understand the compound's systemic effects. Methodologies include cardiovascular, respiratory, and hepato-renal function evaluations.

Cardiovascular and Respiratory Assessments: The evaluation of cardiovascular function often involves monitoring key parameters such as heart rate, blood pressure, and electrocardiogram (ECG) readings in animal models following administration of the compound. Respiratory assessments would similarly track respiration rate and tidal volume. Such studies are designed to detect any potential for adverse effects like palpitations or changes in blood pressure, which can be associated with sympathomimetic activity often seen with piperazine (B1678402) derivatives. researchgate.net

Hepatic and Renal Function: To assess potential hepatotoxicity, researchers may utilize in vitro models, such as primary hepatocytes or human-derived HepaRG cells, to study cytotoxic effects. nih.gov For in vivo preclinical models, evaluation involves monitoring biomarkers in blood plasma, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function, and creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for kidney function.

While these are standard methodologies, specific data from organ-functional assessments for this compound are not extensively available in publicly accessible scientific literature. The table below illustrates how data from such assessments would typically be presented.

Table 1: Illustrative Data Presentation for Organ-Specific Functional Assessments This table is an illustrative example. Specific experimental data for this compound is not publicly available.

| Parameter | Control Group (Vehicle) | This compound Treated Group | % Change |

| Cardiovascular | |||

| Mean Arterial Pressure (mmHg) | 100 ± 5 | Data Not Available | - |

| Heart Rate (bpm) | 350 ± 20 | Data Not Available | - |

| Respiratory | |||

| Respiration Rate (breaths/min) | 85 ± 10 | Data Not Available | - |

| Hepatic Biomarkers | |||

| ALT (U/L) | 30 ± 5 | Data Not Available | - |

| Renal Biomarkers | |||

| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | Data Not Available | - |

Neurochemical Analysis (e.g., Microdialysis for Neurotransmitter Release)

The neurochemical profile of this compound is of significant interest, given that many piperazine derivatives interact with central nervous system targets. researchgate.net The primary technique for this analysis is in vivo microdialysis, which allows for the direct measurement of neurotransmitter levels in specific brain regions of conscious, freely moving animals. nih.gov

This technique involves implanting a semi-permeable probe into a target brain area, such as the nucleus accumbens or prefrontal cortex. The probe is perfused with a physiological solution, and extracellular neurotransmitters diffuse across the membrane into the dialysate, which is then collected and analyzed using highly sensitive methods like high-performance liquid chromatography (HPLC). nih.gov For compounds in the piperazine class, the focus is often on monoamine neurotransmitters. Research on related compounds like 1-benzylpiperazine (B3395278) (BZP) has shown effects on the release and reuptake of dopamine (DA) and serotonin (5-HT). nih.gov

A microdialysis study of this compound would aim to quantify its impact on the extracellular concentrations of these key neurotransmitters, providing direct evidence of its neuropharmacological mechanism. However, specific microdialysis data for this compound is not currently available in the published literature.

Table 2: Illustrative Data from a Preclinical Microdialysis Study This table is an illustrative example. Specific experimental data for this compound is not publicly available.

| Brain Region | Neurotransmitter | Baseline Level (pg/µL) | Peak Level Post-Compound (% of Baseline) |

| Nucleus Accumbens | Dopamine (DA) | 1.5 ± 0.3 | Data Not Available |

| Prefrontal Cortex | Dopamine (DA) | 0.8 ± 0.2 | Data Not Available |

| Prefrontal Cortex | Serotonin (5-HT) | 0.5 ± 0.1 | Data Not Available |

Advanced Computational Approaches in Preclinical Evaluation

Computational chemistry provides powerful tools for predicting and understanding the behavior of novel compounds at a molecular level, guiding further experimental research.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations can model the interaction between a ligand, such as this compound, and its biological target (e.g., a receptor or transporter protein). These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the compound's binding mode. nih.govnih.gov

The process involves placing the docked ligand-protein complex in a simulated physiological environment and calculating the atomic forces and resulting motions over a set period, often nanoseconds to microseconds. polyu.edu.hk The resulting trajectory provides detailed information on conformational changes and binding energetics. While MD simulations have been used to study other piperazine derivatives, specific simulation data for this compound are not found in current scientific literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a mathematical model is developed based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.com

Once a robust QSAR model is built and validated, it can be used to predict the potency or activity of new, untested compounds, such as this compound. rsc.orgmdpi.com This predictive capability helps in prioritizing which novel structures should be synthesized and tested, thereby streamlining the drug discovery process. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. nih.gov To date, a specific QSAR model and its predictive data for the potency of this compound have not been reported in the literature.

Implications for Drug Discovery and Chemical Biology

Lead Compound Identification and Optimization Strategies for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Analogs

The journey of a chemical compound from a mere laboratory curiosity to a potential therapeutic agent is a meticulous process of identification and optimization. For analogs of this compound, this process involves iterative modifications to enhance potency, selectivity, and pharmacokinetic properties. The benzylpiperazine core is a versatile starting point, known to interact with a variety of biological targets. For instance, derivatives of this class have been investigated as central nervous system (CNS) stimulants and as ligands for serotonergic and dopaminergic receptors. researchgate.neteuropa.eu

Optimization strategies often focus on modifying the substituents on the piperazine (B1678402) ring. The benzyl (B1604629) and phenylcyclopropyl groups of the parent compound offer multiple vectors for chemical modification. Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have shown that substitutions on the aromatic rings can significantly impact biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's affinity and selectivity for its target protein. Research on arylpiperazine derivatives has demonstrated that even minor changes, such as the position of a substituent on an aromatic ring, can lead to substantial differences in cytotoxic activity against cancer cell lines. mdpi.com

The following table illustrates typical modifications and their rationale in the optimization of benzylpiperazine analogs, based on findings from related compound series.

| Modification Site | Example Modification | Rationale for Optimization | Potential Impact |

|---|---|---|---|

| Benzyl Group | Addition of a para-chloro or para-methoxy group | Modulate lipophilicity and electronic properties to improve target binding and pharmacokinetic profile. | Enhanced potency and selectivity; altered metabolic stability. |

| Phenylcyclopropyl Group | Replacement of the phenyl ring with a different aryl or heteroaryl group | Explore new binding interactions with the target protein; improve solubility. | Altered target affinity and selectivity; improved ADME properties. |

| Piperazine Core | Introduction of substituents on the carbon atoms of the piperazine ring | Constrain the conformation of the molecule to favor a bioactive pose. | Increased rigidity, potentially leading to higher affinity and selectivity. |

Application of Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govgoogle.com For this compound analogs, these techniques can be employed to overcome limitations such as poor pharmacokinetics, off-target effects, or synthetic challenges.

Scaffold hopping involves replacing the central piperazine core with another chemical scaffold that maintains a similar spatial arrangement of the key pharmacophoric features—in this case, the benzyl and phenylcyclopropyl moieties. This can lead to the discovery of compounds with entirely new intellectual property profiles.

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties. For instance, the phenyl ring of the phenylcyclopropyl group could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to modulate properties such as polarity and metabolic stability. Similarly, the piperazine ring itself can be considered a bioisostere for other diamine-containing structures.

The table below provides examples of potential scaffold hops and bioisosteric replacements for the this compound scaffold.

| Original Moiety | Potential Replacement | Strategy | Anticipated Benefit |

|---|---|---|---|

| Piperazine | Homopiperazine (B121016) | Bioisosteric Replacement | Altered conformational flexibility and basicity. |

| Piperazine | Aminopiperidine | Scaffold Hopping | Modified hydrogen bonding capacity and physicochemical properties. |

| Phenylcyclopropyl | Indanyl or Tetralinyl group | Scaffold Hopping | Introduction of a different rigid framework to explore new binding modes. |

| Benzyl Group | Pyridylmethyl Group | Bioisosteric Replacement | Improved solubility and potential for new hydrogen bonding interactions. |

Fragment-Based Drug Design Principles in Piperazine Chemistry

Fragment-based drug design (FBDD) is a hit identification strategy that begins with screening low-molecular-weight compounds (fragments) for weak binding to a biological target. ontosight.aibiosynth.com These initial hits are then grown, linked, or merged to generate more potent lead compounds. The piperazine scaffold is a common constituent of fragment libraries due to its favorable physicochemical properties and its prevalence in known drugs. google.com

In the context of this compound, an FBDD approach could involve screening fragments that mimic the benzyl and phenylcyclopropyl substituents separately. Once fragments that bind to adjacent sites on the target protein are identified, they can be linked together using a piperazine core to create a high-affinity ligand. This method allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency.

Potential of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule that is used to study the function of a biological target, such as a protein. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. Benzylpiperazine derivatives have been developed as ligands for a variety of receptors, indicating their potential as chemical probes. nih.gov For example, some benzylpiperazine compounds have shown high affinity for sigma-1 receptors, which are involved in a range of cellular functions and are implicated in several neurological disorders. bldpharm.com

This compound, with its distinct structure, could potentially serve as a selective modulator of a specific biological target. To be validated as a chemical probe, the compound would need to undergo rigorous characterization, including:

Potency and Selectivity Profiling: Determining its binding affinity for a wide range of potential targets to ensure it interacts selectively with the intended protein.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target (e.g., as an agonist, antagonist, or allosteric modulator).

Cellular Activity: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.

Should this compound or a closely related analog demonstrate high potency and selectivity for a particular target, it could become a valuable tool for researchers to investigate the biological roles of that target in health and disease.

Future Directions in the Academic Research of this compound and its Derivatives

The future academic research on this compound and its derivatives is likely to follow several promising avenues, from exploring new therapeutic applications to conducting advanced preclinical studies.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

Initial research on benzylpiperazine derivatives has often focused on their CNS effects. nih.govnih.gov However, the diverse biological activities of this chemical class suggest the potential for broader therapeutic applications. For example, some arylpiperazine derivatives have shown promise as anticancer agents by inhibiting the growth of various tumor cell lines. mdpi.comnih.gov Future research could explore the potential of this compound analogs in oncology, immunology, or infectious diseases. Mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds will be crucial in guiding the exploration of new therapeutic indications.

Advanced Preclinical Characterization and Translational Research Pathways

For any promising analog of this compound, a critical next step is advanced preclinical characterization. This involves a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Key aspects of this research phase include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Assessing the compound's drug-like properties to predict its behavior in a living organism. Studies on related arylpiperazines have shown that these compounds can possess favorable pharmacokinetic profiles for oral administration. researchgate.net

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

Toxicology Studies: Identifying any potential adverse effects of the compound through in vitro and in vivo safety assessments.

Successful completion of these preclinical studies is a prerequisite for advancing a compound into clinical trials and ultimately translating a laboratory discovery into a new medicine.

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclopropanation. A validated route includes:

Piperazine Functionalization: React piperazine with 1-phenylcyclopropane carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropyl moiety.

Benzylation: Treat the intermediate with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to install the benzyl group.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key Factors:

Q. How can advanced spectroscopic methods confirm the compound’s structural identity and purity?

Methodological Answer: A combination of techniques is essential:

- ¹H/¹³C NMR: Assign peaks to confirm the benzyl (δ 3.5–4.0 ppm for CH₂), piperazine (δ 2.5–3.0 ppm for N–CH₂), and cyclopropane (δ 1.2–1.8 ppm for CH₂) groups.

- 2D NMR (HSQC, HMBC): Resolve overlapping signals and verify connectivity between the cyclopropane and piperazine rings.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 307.2145 for C₂₁H₂₅N₂⁺).

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What in vitro pharmacological screening approaches are suitable for assessing biological activity?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement studies (e.g., 5-HT₁A or D₂ receptors) to measure IC₅₀ values.

- Enzyme Inhibition: Test against monoamine oxidase (MAO) isoforms using fluorometric or spectrophotometric substrates.

- Cytotoxicity Screening: Employ MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins.

- Data Interpretation: Compare results to reference drugs (e.g., clozapine for antipsychotic activity) and use ANOVA for statistical significance .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane substitution) impact biological activity and selectivity?

Methodological Answer:

- Synthetic Analogs: Replace the phenylcyclopropyl group with substituents like fluorophenyl or methylcyclohexyl.

- Activity Testing: Screen analogs against a panel of CNS targets (e.g., serotonin, dopamine receptors) to determine SAR.

- Selectivity Index: Calculate ratios (e.g., 5-HT₁A/D₂ binding) to identify lead compounds with reduced off-target effects.

Example Findings:

| Substituent | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Phenylcyclopropyl | 12 ± 1.5 | 450 ± 30 | 37.5 |

| 4-Fluorophenyl | 8 ± 0.9 | 320 ± 25 | 40.0 |

| Conclusion: Fluorine substitution enhances both potency and selectivity . |

Q. How can researchers address discrepancies between in vitro activity and in vivo pharmacokinetics?

Methodological Answer: